molecular formula C19H19ClN4O2 B2515161 1-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895639-04-0

1-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2515161
CAS No.: 895639-04-0
M. Wt: 370.84
InChI Key: RITLDQSXHFRNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O2 and its molecular weight is 370.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

  • Chemical Formula : C₁₈H₁₈ClN₃O₂
  • Molecular Weight : 345.81 g/mol

This compound features a triazole ring, which is known for its role in various biological activities, including antifungal and anticancer properties.

Antimicrobial Activity

Research has shown that triazole derivatives demonstrate significant antimicrobial properties. A study indicated that similar compounds within this class exhibited activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL . The specific compound has not been extensively studied for its antimicrobial properties; however, its structural analogs suggest potential efficacy against both Gram-positive and Gram-negative bacteria.

Antimalarial Activity

Recent research has highlighted the potential of triazole-containing compounds as antimalarials. A study evaluated derivatives of 1,2,3-triazole for their activity against Plasmodium falciparum, revealing some compounds with IC50 values below 5 µM and favorable selectivity indices . While the specific compound's antimalarial activity remains to be explored, the findings from related studies indicate a promising avenue for future research.

Cytotoxicity and Safety Profile

The cytotoxic effects of triazole derivatives have been assessed using various mammalian cell lines. Compounds similar to our target have shown low cytotoxicity (CC50 > 100 μM) and did not induce hemolysis at tested doses . This safety profile is crucial for developing therapeutic agents with minimal side effects.

Study on Antimicrobial Properties

A recent investigation into similar triazole compounds reported significant antimicrobial activity against clinical strains of Staphylococcus epidermidis, with MIC values as low as 2 µg/mL . This study underscores the potential of modifications in the triazole structure to enhance antibacterial efficacy.

Evaluation of Anticancer Activity

In a comparative study of various quinoxaline derivatives, some exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin. The most active quinoxaline derivative showed IC50 values of 1.9 µg/mL against HCT-116 cells . Such findings suggest that our target compound may also possess similar anticancer properties warranting further investigation.

Table 1: Summary of Biological Activities of Triazole Derivatives

Activity TypeCompound ClassIC50/ MIC ValuesReference
AntimicrobialTriazole Derivatives0.25 - 4 µg/mL
AnticancerQuinoxaline Derivatives1.9 - 3.23 µg/mL
AntimalarialTriazole Derivatives< 5 µM

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-4-26-17-8-6-5-7-16(17)21-19(25)18-13(3)24(23-22-18)14-10-9-12(2)15(20)11-14/h5-11H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITLDQSXHFRNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.